

Commercially Available LysoPC(18:3) Standards: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LysoPC(18:3)

Cat. No.: B15557870

[Get Quote](#)

Introduction: Lysophosphatidylcholine (LysoPC) species are bioactive lipids involved in a multitude of cellular processes and are increasingly recognized as important biomarkers in various diseases. Specifically, **LysoPC(18:3)**, a lysophospholipid containing a linolenic acid acyl chain, has garnered interest in the scientific community for its potential role in cancer and other pathologies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with commercially available **LysoPC(18:3)** standards.

Commercially Available LysoPC(18:3) Standards

A crucial first step in any research involving **LysoPC(18:3)** is the procurement of high-purity standards. These standards are essential for the accurate quantification and identification of **LysoPC(18:3)** in biological samples. The following table summarizes the commercially available **LysoPC(18:3)** standards from a leading supplier.

Supplier	Product Name	Catalog No.	Purity	Formulation	Storage	CAS No.
MedChem Express	LysoPC(18:3)	HY-164238	96.34%	Solid	-20°C (powder); -80°C, 6 months or -20°C, 1 month (in solvent)	62512-91-8[1]

Application Notes

LysoPC(18:3) has been identified as a potential biomarker in several diseases, making it a valuable tool for diagnostic and therapeutic research.

- **Cancer Biomarker:** Elevated or decreased levels of **LysoPC(18:3)** have been associated with certain types of cancer. For instance, it has been investigated as a potential lipid biomarker in the diagnosis of breast cancer and pancreatic ductal adenocarcinoma (PDAC). [1][2][3] In studies related to PDAC, **LysoPC(18:3)** was one of the fatty acid metabolites identified as a candidate biomarker.[2][4]
- **Inflammatory and Autoimmune Diseases:** Lysophosphatidylcholines, in general, are known to play a role in inflammation. Altered levels of **LysoPC(18:3)** may be indicative of inflammatory processes, and its role in autoimmune diseases is an active area of research.
- **Lipid Metabolism Studies:** As a product of phosphatidylcholine metabolism, **LysoPC(18:3)** is a key analyte in studies investigating lipid metabolic pathways and their dysregulation in various physiological and pathological states.

Experimental Protocols

The following are detailed methodologies for key experiments involving **LysoPC(18:3)**. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Protocol 1: Preparation of LysoPC(18:3) Standard Stock Solution

Objective: To prepare a concentrated stock solution of **LysoPC(18:3)** for use in various assays.

Materials:

- **LysoPC(18:3)** standard (e.g., MedChemExpress, HY-164238)
- High-purity solvent (e.g., ethanol, methanol, or chloroform)
- Glass vials with Teflon-lined caps
- Analytical balance
- Sonicator

Procedure:

- Allow the vial of **LysoPC(18:3)** to equilibrate to room temperature before opening to prevent condensation.
- Accurately weigh a precise amount of the **LysoPC(18:3)** powder using an analytical balance.
- Dissolve the powder in a suitable high-purity solvent to a desired final concentration (e.g., 1 mg/mL). The choice of solvent will depend on the downstream application. For biological experiments, ethanol is often a suitable choice, while chloroform or methanol may be preferred for analytical chemistry applications.
- Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial for 5-10 minutes in a water bath to aid dissolution.
- Store the stock solution in a tightly sealed glass vial at -20°C or -80°C for long-term stability.
[1] It is recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of LysoPC(18:3) in Biological Samples by LC-MS/MS

Objective: To accurately measure the concentration of **LysoPC(18:3)** in biological samples such as plasma, serum, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Biological sample (e.g., plasma, serum, tissue)
- Internal standard (e.g., a deuterated or odd-chain LysoPC standard)
- **LysoPC(18:3)** standard for calibration curve
- Solvents for lipid extraction (e.g., chloroform, methanol, water)
- LC-MS/MS system equipped with a suitable column (e.g., C18 reversed-phase)

Procedure:

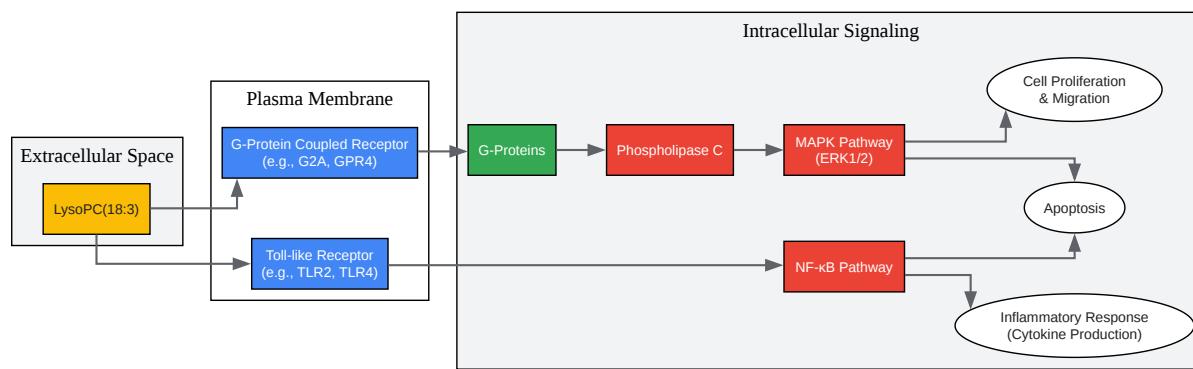
1. Lipid Extraction (Folch Method): a. To a known volume or weight of the biological sample, add a 2:1 (v/v) mixture of chloroform:methanol. b. Add a known amount of the internal standard. c. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation. d. Add 0.2 volumes of 0.9% NaCl solution and vortex again. e. Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette. g. Dry the extracted lipids under a stream of nitrogen gas. h. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).
2. LC-MS/MS Analysis: a. Prepare a series of calibration standards by serially diluting the **LysoPC(18:3)** stock solution. Each standard should also contain the internal standard at a fixed concentration. b. Inject the reconstituted lipid extract and the calibration standards onto the LC-MS/MS system. c. Separate the lipids using a suitable LC gradient. d. Detect and quantify **LysoPC(18:3)** using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for **LysoPC(18:3)** is typically $[M+H]^+$ at m/z 518.3. A characteristic product ion is the phosphocholine headgroup at m/z 184.1. e. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. f. Determine the concentration of **LysoPC(18:3)** in the biological samples by interpolating their peak area ratios from the calibration curve.

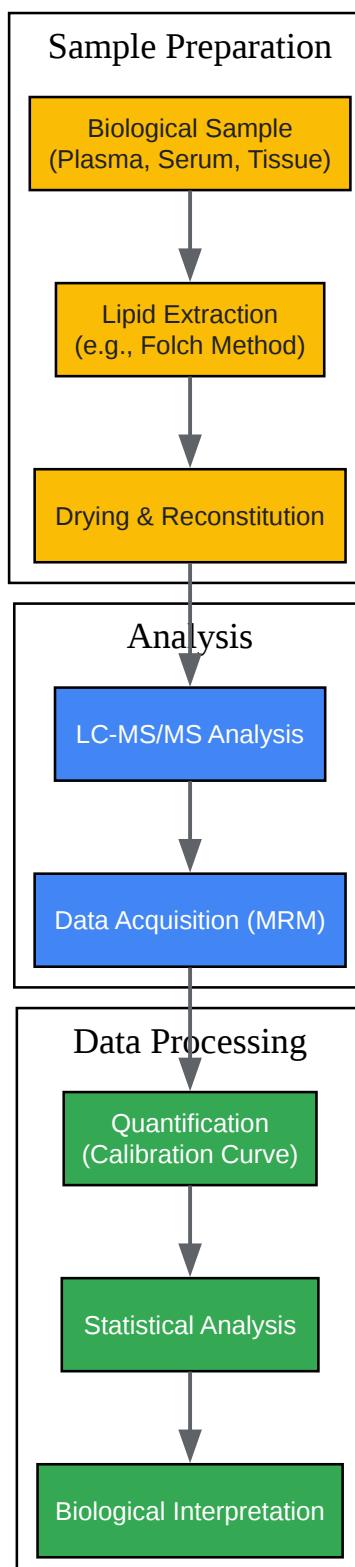
Protocol 3: In Vitro Cell Treatment with LysoPC(18:3)

Objective: To investigate the biological effects of **LysoPC(18:3)** on cultured cells.

Materials:

- Cultured cells of interest
- **LysoPC(18:3)** stock solution
- Cell culture medium (with and without serum)
- Phosphate-buffered saline (PBS)
- Assay-specific reagents (e.g., for viability, apoptosis, or signaling pathway analysis)


Procedure:


- Seed the cells in appropriate culture plates or flasks and allow them to adhere and grow to the desired confluence.
- Prepare the **LysoPC(18:3)** working solutions by diluting the stock solution in serum-free or complete cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration range.
- For signaling pathway studies, it is often recommended to serum-starve the cells for a period (e.g., 4-24 hours) prior to treatment to reduce basal signaling activity.
- Remove the existing medium from the cells and wash them once with sterile PBS.
- Add the medium containing the different concentrations of **LysoPC(18:3)** to the cells. Include a vehicle control (medium containing the same concentration of the solvent used for the stock solution).
- Incubate the cells for the desired period (e.g., from minutes for signaling events to hours or days for viability or proliferation assays).

- After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, flow cytometry, or viability assays).

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly aid in understanding and execution. The following diagrams were generated using Graphviz (DOT language) to illustrate the general signaling pathway of lysophosphatidylcholines and a typical experimental workflow for **LysoPC(18:3)** analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Diagnostic Biomarker Candidates Proposed Using Targeted Lipid Metabolomics Analysis of the Plasma of Patients with PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercially Available LysoPC(18:3) Standards: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15557870#commercially-available-lysopc-18-3-standards-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com